molecular formula C11H12N2O2S2 B2986724 Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 733794-46-2

Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2986724
CAS No.: 733794-46-2
M. Wt: 268.35
InChI Key: LUFJCZIBTYMIQU-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a sulfur atom and a carboxylate ester group, making it a valuable intermediate in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-dimethylthiophene as the core structure.

  • Formation of Pyrimidine Ring: The pyrimidine ring is constructed through a cyclization reaction involving a suitable amine and a β-keto ester.

  • Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

  • Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophiles like amines or halides are used under specific conditions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiols: Resulting from reduction reactions.

  • Functionalized Pyrimidines: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive compounds with potential biological activities. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the derivative and its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Ethyl 2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate: Similar structure but with an oxo group instead of a sulfanyl group.

  • Ethyl 2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate: Lacks the sulfanyl group.

Uniqueness: The presence of the sulfanyl group in Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate imparts unique chemical and biological properties compared to its analogs, making it valuable in specific applications.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-4-15-11(14)8-5(2)7-9(16)12-6(3)13-10(7)17-8/h4H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFJCZIBTYMIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=S)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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